molecular formula C19H27NO4 B6664635 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid

2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid

Cat. No.: B6664635
M. Wt: 333.4 g/mol
InChI Key: ALLCVPQEIJVSDL-UHFFFAOYSA-N
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Description

2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid is a complex organic compound with a structure that lends itself to a variety of reactions and applications. Known for its unique cyclobutyl ring and benzoic acid moiety, it has piqued the interest of chemists and researchers across various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving intermediate compounds. The process typically starts with the cyclobutyl ring structure, followed by the introduction of the methoxy group and the subsequent attachment of the benzoic acid. The exact reaction conditions, such as temperature, pH, and solvent, need to be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

For industrial production, the synthesis of 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid would likely involve large-scale chemical reactors with continuous monitoring and adjustments. Methods such as catalytic processes and advanced purification techniques are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive due to the presence of the methoxy group and the benzoic acid, which can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used include strong acids or bases, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminium hydride. Reaction conditions must be meticulously controlled to direct the reaction pathways appropriately and to avoid unwanted side products.

Major Products Formed

Depending on the reaction type, major products may include derivatives with altered functional groups, such as carboxylates or methoxy-substituted analogs. Each product retains some of the original compound's reactivity, making them interesting subjects for further study.

Scientific Research Applications

2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid finds applications in various scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules and potential bioactivity.

  • Medicine: : Investigated for its potential therapeutic properties due to its unique structure.

  • Industry: : Utilized in the production of polymers and materials requiring specific chemical properties.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems. Its structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved often relate to metabolic processes or signal transduction, making it a compound of interest in both therapeutic and diagnostic contexts.

Comparison with Similar Compounds

When compared to similar compounds, such as other benzoic acid derivatives or methoxy-substituted molecules, 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid stands out due to its unique cyclobutyl ring, which imparts distinctive reactivity and physical properties. Similar compounds might include:

  • 3-Methoxybenzoic acid: : Lacks the cyclobutyl ring.

  • 2-(3-Methoxypropyl)benzoic acid: : Different side chain configuration.

  • Cyclobutylmethylamine: : Lacks the benzoic acid moiety.

The uniqueness of this compound lies in its multifaceted reactivity and wide-ranging applications.

Properties

IUPAC Name

2-[3-[(3-methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-18(2)15(12-19(18,3)24-5)20(4)16(21)11-10-13-8-6-7-9-14(13)17(22)23/h6-9,15H,10-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLCVPQEIJVSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)N(C)C(=O)CCC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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